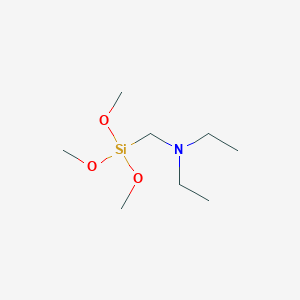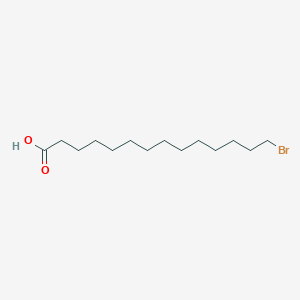
1,3-Thiazinane-4-carboxylic acid hydrochloride
Vue d'ensemble
Description
1,3-Thiazinane-4-carboxylic acid hydrochloride is a heterocyclic compound containing a thiazinane ring with a carboxylic acid group and a hydrochloride salt
Mécanisme D'action
Target of Action
This compound is a unique chemical used by early discovery researchers
Mode of Action
It’s known that it belongs to the class of organic compounds known as thiazolecarboxylic acids and derivatives . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group (or a derivative thereof) . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
One study suggests that it may be involved in the reaction of homocysteine (hcy) with formaldehyde (fa), providing 1,3-thiazinane-4-carboxylic acid . The downstream effects of this reaction on other biochemical pathways are yet to be fully understood.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3-Thiazinane-4-carboxylic acid hydrochloride are not well-studied. Its impact on bioavailability is currently unknown. A study has developed an effective analytical tool based on gas chromatography coupled with a mass spectrometry technique (gc–ms) for the determination of urinary 1,3-thiazinane-4-carboxylic acid .
Result of Action
As a unique chemical used by early discovery researchers , its specific effects at the molecular and cellular level are subjects of ongoing research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Thiazinane-4-carboxylic acid hydrochloride can be synthesized through the reaction of homocysteine thiolactone with formaldehyde in an aqueous environment. The reaction involves the formation of a substituted thiazinane carboxylic acid . The synthetic route typically involves the following steps:
- Homocysteine thiolactone reacts with formaldehyde in the presence of water.
- The reaction mixture is heated to facilitate the formation of 1,3-thiazinane-4-carboxylic acid.
- The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods can be scaled up for industrial applications. The key steps involve the controlled reaction of homocysteine thiolactone with formaldehyde and subsequent purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Thiazinane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazinane derivatives.
Applications De Recherche Scientifique
1,3-Thiazinane-4-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways involving homocysteine and formaldehyde.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-4-Thiazolidinecarboxylic acid
- DL-Homocysteine thiolactone hydrochloride
- Thiazolidine-2-carboxylic acid
Uniqueness
1,3-Thiazinane-4-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of both a carboxylic acid group and a hydrochloride salt.
Propriétés
IUPAC Name |
1,3-thiazinane-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c7-5(8)4-1-2-9-3-6-4;/h4,6H,1-3H2,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKJMCMPMIGQRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCNC1C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate](/img/structure/B3149613.png)
![4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoic acid](/img/structure/B3149617.png)



![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3149655.png)


![2,8-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3149674.png)




